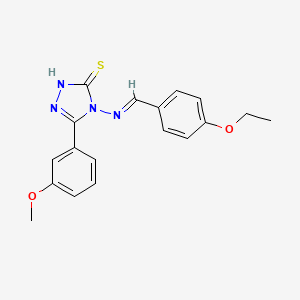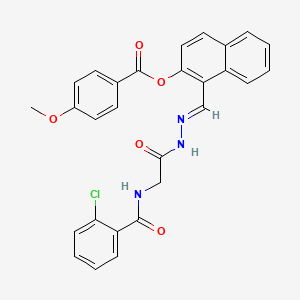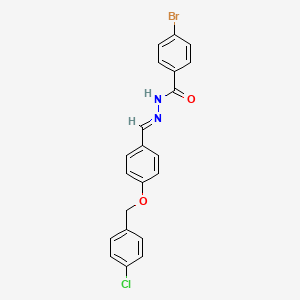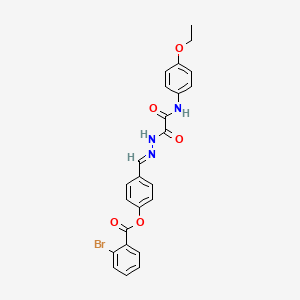
3-(2-(1-Adamantyl)ethyl)-2,4-imidazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(1-Adamantyl)ethyl)-2,4-imidazolidinedione is a compound that belongs to the class of adamantane derivatives Adamantane is a unique hydrocarbon with a diamond-like structure, which imparts exceptional stability and rigidity to its derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(1-Adamantyl)ethyl)-2,4-imidazolidinedione typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 1-adamantyl ethylamine.
Cyclization: The 1-adamantyl ethylamine is then reacted with urea under acidic conditions to form the imidazolidinedione ring.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(1-Adamantyl)ethyl)-2,4-imidazolidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The adamantyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantyl ketones, while reduction can produce adamantyl amines.
Aplicaciones Científicas De Investigación
3-(2-(1-Adamantyl)ethyl)-2,4-imidazolidinedione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral and anticancer agent due to its unique structural properties.
Materials Science: The compound’s rigidity and stability make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Catalysis: It can be used as a catalyst or catalyst support in various chemical reactions, enhancing reaction efficiency and selectivity.
Mecanismo De Acción
The mechanism of action of 3-(2-(1-Adamantyl)ethyl)-2,4-imidazolidinedione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target viral enzymes or cancer cell receptors, inhibiting their activity and preventing disease progression.
Pathways Involved: It can interfere with cellular pathways such as DNA replication and protein synthesis, leading to the inhibition of viral replication or cancer cell growth.
Comparación Con Compuestos Similares
Similar Compounds
1-Adamantylamine: A simpler derivative with similar structural properties but different reactivity.
2-Adamantylamine: Another adamantane derivative with distinct chemical behavior.
Adamantane-1-carboxylic acid: A carboxylic acid derivative with unique applications in materials science.
Uniqueness
3-(2-(1-Adamantyl)ethyl)-2,4-imidazolidinedione is unique due to its imidazolidinedione ring, which imparts additional stability and reactivity compared to other adamantane derivatives. This makes it particularly valuable in medicinal chemistry and materials science applications.
Propiedades
Número CAS |
392312-68-4 |
|---|---|
Fórmula molecular |
C15H22N2O2 |
Peso molecular |
262.35 g/mol |
Nombre IUPAC |
3-[2-(1-adamantyl)ethyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C15H22N2O2/c18-13-9-16-14(19)17(13)2-1-15-6-10-3-11(7-15)5-12(4-10)8-15/h10-12H,1-9H2,(H,16,19) |
Clave InChI |
DIHRLUISNCVUQS-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)CCN4C(=O)CNC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B12025451.png)
![(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12025456.png)
![2-{[6-[4-(Allyloxy)phenyl]-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12025457.png)



![N-[4-(benzyloxy)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12025471.png)

![(5Z)-5-[[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12025492.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12025504.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(3-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12025510.png)
![N-[(E)-(2,6-dichlorophenyl)methylideneamino]hexadecanamide](/img/structure/B12025527.png)
